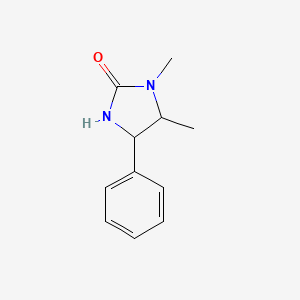

1,5-Dimethyl-4-phenylimidazolidin-2-one

Übersicht

Beschreibung

1,5-Dimethyl-4-phenylimidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O. It is known for its unique physical, chemical, and biological properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-4-phenylimidazolidin-2-one can be synthesized through the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles. This method is relatively straightforward and involves the use of common laboratory reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process ensures that the compound can be manufactured in sufficient quantities for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-4-phenylimidazolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-one compounds.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of α-Amino Acids

One of the primary applications of DMPI is in the asymmetric synthesis of α-amino acids. Researchers have developed methodologies utilizing DMPI-derived iminic glycinimides for this purpose. The compound acts as a chiral auxiliary, facilitating the diastereoselective alkylation of glycine derivatives.

Methodologies:

- Alkylation Techniques:

Yield and Recovery:

The methodologies have shown high yields of both acyclic and heterocyclic α-amino acids. The recovery of the chiral imidazolidinone after reactions is generally efficient, often exceeding 80% .

Development of Chiral Reagents

DMPI is also used to synthesize chiral reagents that can be employed in various organic transformations. The iminic glycinimides derived from DMPI have been noted for their utility in practical asymmetric synthesis, enabling the production of enantiomerically enriched compounds .

Synthesis of Specific α-Amino Acids

A notable case study involves the synthesis of (S)- and (R)-α-amino acids through the use of DMPI-derived reagents. The process involves:

- Initial formation of iminic glycinimides from DMPI.

- Subsequent alkylation to introduce various substituents.

- Hydrolysis techniques to convert alkylated products into the desired α-amino acids .

Results:

The study demonstrated that using DMPI significantly improved yields and selectivity compared to traditional methods.

Industrial Applications

In an industrial context, DMPI is utilized for the production of pharmaceutical intermediates where chiral centers are critical for biological activity. The efficiency and reliability of DMPI in synthesizing complex molecules make it an attractive choice for pharmaceutical companies aiming to develop new drugs with specific stereochemical properties .

Comparative Data Table

The following table summarizes key characteristics and applications related to DMPI:

| Application Area | Methodology Used | Yield (%) | Notes |

|---|---|---|---|

| Asymmetric Synthesis | Diastereoselective Alkylation | >80 | Effective for both acyclic and cyclic amino acids |

| Chiral Reagent Development | Imine Formation | High | Useful for diverse organic transformations |

| Pharmaceutical Intermediates | Various Synthetic Pathways | Variable | Critical for drug development |

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1,5-Dimethyl-4-phenylimidazolidin-2-one can be compared with other similar compounds, such as:

1,3-Dimethyl-4-phenylimidazolidin-2-one: This compound has a similar structure but differs in the position of the methyl groups.

1,5-Dimethyl-4-(2-methylphenyl)imidazolidin-2-one: This compound has an additional methyl group on the phenyl ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.

Eigenschaften

IUPAC Name |

1,5-dimethyl-4-phenylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPAZBKCZVVZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861129 | |

| Record name | 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,5-Dimethyl-4-phenylimidazolidin-2-one and why is it important in organic synthesis?

A1: this compound is a chiral auxiliary used in asymmetric synthesis. It plays a crucial role in the creation of chiral molecules, specifically α-amino acids, with defined stereochemistry. [, , , ] This is important because many pharmaceuticals and biologically active compounds are chiral, and their different enantiomers can have drastically different biological activities.

Q2: How is this compound synthesized?

A2: This compound can be synthesized from readily available (-)-ephedrine and urea in a solventless reaction. [] This makes it a practical and accessible starting material for chiral synthesis.

Q3: How does this compound function as a chiral auxiliary in the synthesis of α-amino acids?

A3: this compound can be converted to iminic glycine derivatives, which can then undergo diastereoselective alkylation with various electrophiles like alkyl halides and electrophilic olefins. [, ] The presence of the chiral auxiliary directs the alkylation to occur preferentially from one face, leading to high diastereoselectivity in the product. Subsequent hydrolysis then yields the desired α-amino acid with the desired stereochemistry.

Q4: What are the advantages of using this compound as a chiral auxiliary?

A4: This chiral auxiliary offers several benefits:

- High Diastereoselectivity: It facilitates highly diastereoselective alkylations, leading to high enantiomeric purity in the final α-amino acid product. []

- Versatility: It can be employed with a variety of different electrophiles, allowing for the synthesis of a wide range of α-amino acids. []

- Recoverability: The chiral auxiliary can often be recovered after hydrolysis of the alkylated product and reused, increasing the cost-effectiveness of the process. []

Q5: Are there any challenges associated with using this compound?

A5: One reported challenge is the potential for O-acylation during the acylation step with 2-bromoacyl halides. This side reaction can be minimized by employing hindered bases like 2,6-di-t-butylpyridine or 2,6-lutidine. []

Q6: What is the structural characterization of this compound?

A6:

- Molecular Formula: C11H14N2O []

- Molecular Weight: 190.2 g/mol []

- Crystal Structure: Orthorhombic, space group P212121 []

- Key Structural Feature: The N-methyl nitrogen atom exhibits a partially pyramidalized geometry, a deviation from typical planar urea geometry, attributed to steric interactions with adjacent substituents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.